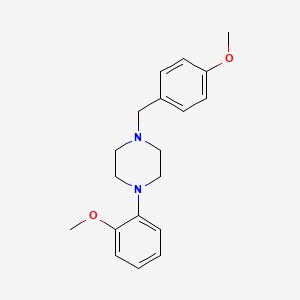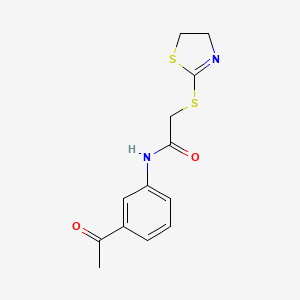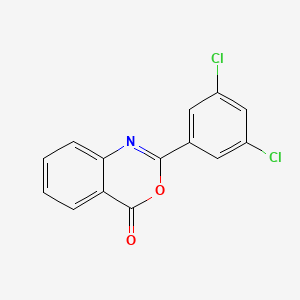
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide, also known as MDBP, is a synthetic compound that belongs to the family of amphetamines. It is a psychoactive substance that has gained attention due to its potential use in scientific research.
Mechanism of Action
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide acts as a releasing agent for dopamine and serotonin neurotransmitters. It increases the release of these neurotransmitters from presynaptic neurons, leading to an increase in their concentration in the synaptic cleft. This results in an increase in dopamine and serotonin signaling, leading to psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce stimulant effects, including increased alertness and wakefulness, increased heart rate and blood pressure, and decreased appetite. It has also been shown to produce euphoric effects, similar to those produced by other amphetamines.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control of its purity and concentration. It also has a relatively short half-life, allowing for easy manipulation of its effects. However, its psychoactive effects may make it difficult to use in certain types of experiments, and its potential for abuse may limit its use in some settings.
Future Directions
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide has potential for use in a wide range of scientific research, including studies on drug abuse and addiction, as well as studies on the central nervous system and neurotransmitter systems. Future research could focus on developing new synthetic compounds with similar effects to this compound, as well as exploring its potential therapeutic uses. Additionally, further research could be done to better understand the long-term effects of this compound use, both in terms of its psychoactive effects and its potential for abuse.
Synthesis Methods
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide can be synthesized by reacting 3,3-dimethylbutan-1-amine with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide has been used in scientific research for its potential as a psychoactive substance. It has been studied for its effects on the central nervous system, particularly on dopamine and serotonin neurotransmitter systems. This compound has also been used in studies on drug abuse and addiction.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)7-12(15)14-9-4-5-10-11(6-9)17-8-16-10/h4-6H,7-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNQGWUUPOQXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B5863273.png)
![4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5863282.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5863289.png)

![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5863295.png)
![2-methoxy-N-[(4-methoxy-1-naphthyl)methyl]-5-nitroaniline](/img/structure/B5863300.png)
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5863305.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5863331.png)





![N-[3-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5863370.png)